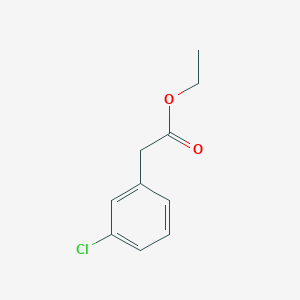

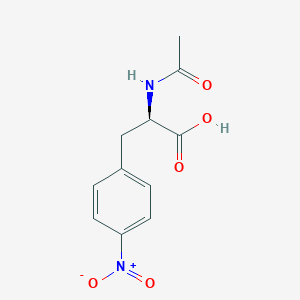

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

Übersicht

Beschreibung

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The synthesis of compounds involving the Boc group has been described in various studies. For instance, a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . Another study describes a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .Chemical Reactions Analysis

The chemical reactions involving the Boc group have been studied extensively. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . Another study describes a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Boc group is a common protecting group used in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” can be used in the stepwise construction of peptides, particularly when incorporating nitro-phenylalanine into the peptide chain, which can be crucial for studying peptide structure and function .

Medicinal Chemistry

In medicinal chemistry, the introduction of a nitro group into aromatic compounds like phenyl-propanoic acid derivatives can lead to the discovery of new drugs. The nitro group can be reduced to an amine in the body, potentially leading to active metabolites or prodrugs .

Protease Inhibition Studies

The nitro-phenyl moiety of “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” can be used to design inhibitors for proteases. Proteases are enzymes that break down proteins and peptides, and their inhibition is a key therapeutic strategy in diseases like cancer and viral infections .

Material Science

In material science, amino acids like “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” can be used to synthesize polymers with specific properties. The nitro group can contribute to the thermal stability and rigidity of the resulting polymers .

Catalysis

The Boc-protected amino acid can be used as a ligand or a structural component in catalyst design. Its unique structure can influence the catalytic activity and selectivity in various chemical reactions .

Environmental Chemistry

In the field of green chemistry, the Boc group’s removal is a subject of research to make chemical processes more environmentally friendly. “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” can serve as a model compound for developing sustainable deprotection methods .

Bioconjugation

The compound can be used in bioconjugation techniques where the Boc-protected amino group allows for selective attachment to other molecules or surfaces, which is useful in creating targeted drug delivery systems .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reagent in chromatography and mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid” is likely to interact with proteins or enzymes in the body due to the presence of the amino acid moiety. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The compound could potentially interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking enzymatic activity. The exact mode of action would depend on the specific targets and the environment in which the compound is active .

Biochemical Pathways

The compound could potentially affect various biochemical pathways in the body, particularly those involving protein synthesis or enzymatic activity. The specific pathways affected would depend on the compound’s targets and mode of action .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate. These properties would influence the compound’s bioavailability and its overall effect in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in protein function to alterations in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s ability to reach its targets and exert its effects .

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426551 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500770-84-3 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)